An In-depth Technical Guide to the Structural Properties of 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane
An In-depth Technical Guide to the Structural Properties of 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core structural properties of 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane, a key building block in modern organic synthesis. This document details its physicochemical characteristics, spectroscopic signature, and crystallographic structure. Furthermore, it outlines standardized experimental protocols for its synthesis and characterization and illustrates relevant chemical pathways.
Core Structural and Physical Properties
4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane, also known as m-tolylboronic acid pinacol ester, is an organoboron compound widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its pinacol ester group provides enhanced stability and ease of handling compared to the corresponding boronic acid, making it a preferred reagent in the synthesis of complex molecules, including active pharmaceutical ingredients.[1]
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane | PubChem[2] |
| Synonyms | m-Tolylboronic acid pinacol ester, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)toluene | PubChem[2] |
| CAS Number | 253342-48-2 | PubChem[2] |
| Molecular Formula | C₁₃H₁₉BO₂ | PubChem[2] |
| Molecular Weight | 218.10 g/mol | PubChem[2] |
| Appearance | White to off-white powder or lump | Chem-Impex[1] |
| Melting Point | 34 - 38 °C | Chem-Impex[1] |
Spectroscopic and Crystallographic Data
The structural integrity and purity of 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane are typically confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Table 2: NMR Spectroscopic Data (Predicted)
While specific experimental spectra for this compound are not widely published, predicted chemical shifts based on its structure are commonly used for identification. The following are expected peak locations in ¹H, ¹³C, and ¹¹B NMR spectra.
| Nucleus | Predicted Chemical Shift (δ) ppm | Assignment |
| ¹H NMR | ~ 7.6 (m, 2H) | Aromatic protons ortho to boron |
| ~ 7.2 (m, 2H) | Aromatic protons meta and para to boron | |
| ~ 2.3 (s, 3H) | Methyl group on tolyl ring (-CH₃) | |
| ~ 1.3 (s, 12H) | Methyl groups on pinacol ring (-C(CH₃)₂) | |
| ¹³C NMR | ~ 138 | Aromatic carbon of tolyl methyl group |
| ~ 135 | Aromatic carbons ortho to boron | |
| ~ 128 | Aromatic carbons meta to boron | |
| ~ 84 | Pinacol carbons attached to oxygen (-C (CH₃)₂) | |
| ~ 25 | Pinacol methyl carbons (-C(CH₃ )₂) | |
| ~ 21 | Tolyl methyl carbon (-CH₃ ) | |
| ¹¹B NMR | ~ 30 | Tricovalent boron center |
Table 3: Crystallographic Data
The crystal structure of 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane has been determined and is available in the Cambridge Structural Database.
| Parameter | Value | Reference |
| CCDC Number | 718899 | PubChem[2] |
| Crystal System | Data not publicly available in search results | CCDC[2] |
| Space Group | Data not publicly available in search results | CCDC[2] |
| Key Bond Lengths | Data not publicly available in search results | CCDC[2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane.
Synthesis via Miyaura Borylation
This compound is commonly synthesized via the palladium-catalyzed Miyaura borylation reaction, which involves the cross-coupling of an aryl halide with a diboron reagent.
Protocol:
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Reagents and Materials:
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3-Bromotoluene (1.0 equiv)
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Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
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[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)
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Potassium acetate (KOAc) (3.0 equiv)
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Anhydrous 1,4-Dioxane
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Schlenk flask and magnetic stirrer
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Inert atmosphere (Argon or Nitrogen)
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Procedure: a. To a dry Schlenk flask under an inert atmosphere, add 3-bromotoluene, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate. b. Add anhydrous 1,4-dioxane to the flask via syringe. c. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). e. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. f. Filter the mixture through a pad of celite to remove inorganic salts. g. Concentrate the filtrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
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¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals include multiplets in the aromatic region (7.2-7.6 ppm), a singlet for the tolyl methyl group (~2.3 ppm), and a singlet for the pinacol methyl groups (~1.3 ppm).
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¹³C NMR: Acquire the proton-decoupled spectrum. Expected signals include multiple resonances in the aromatic region, a peak for the pinacol carbons attached to oxygen (~84 ppm), and peaks for the methyl groups (~21-25 ppm). The carbon attached to boron may be broad or unobserved due to quadrupolar relaxation.
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¹¹B NMR: Acquire the spectrum to confirm the presence and electronic environment of the boron atom. A single broad peak is expected around 30 ppm, characteristic of a tricoordinate boronic ester.
X-ray Crystallography:
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Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., hexane).
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Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα radiation.
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Structure Solution and Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F².
Key Reaction Pathways and Workflows
Synthesis Workflow
The general laboratory workflow for the synthesis and purification of 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane is depicted below.
Caption: General workflow for the Miyaura borylation synthesis.
Suzuki-Miyaura Coupling Mechanism
This compound is a key intermediate in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds. The catalytic cycle is illustrated below.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.











